

In Vivo Metabolism and Primary Metabolites of Serdexmethylphenidate: A Technical Guide

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Compound of Interest

Compound Name: Serdexmethylphenidate

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Introduction

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexamethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. The unique design of **serdexmethylphenidate**, where d-MPH is chemically linked to a ligand, allows for a gradual enzymatic conversion to the active d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect throughout the day. This technical guide provides an in-depth overview of the in vivo metabolism of **serdexmethylphenidate** and its primary metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.

In Vivo Metabolism of Serdexmethylphenidate

The metabolism of **serdexmethylphenidate** primarily involves its conversion to the active therapeutic agent, d-methylphenidate. This biotransformation is followed by the well-established metabolic pathways of d-methylphenidate.

Absorption and Prodrug Conversion

Following oral administration, **serdexmethylphenidate** has a low systemic bioavailability of less than 3%, indicating that the majority of the prodrug is not absorbed intact. The conversion

of **serdexmethylphenidate** to dexamethylphenidate is believed to occur predominantly in the lower gastrointestinal (GI) tract.[1][2][3] The specific enzymes responsible for this conversion have not yet been fully elucidated but are thought to be present in the intestinal lumen.[1][3] This targeted release in the lower GI tract results in a delayed time to maximum plasma concentration (Tmax) of d-MPH derived from SDX, which is approximately 8 hours when administered alone.[1][3]

Primary Metabolic Pathway

The principal metabolic pathway of **serdexmethylphenidate** is its hydrolysis to d-methylphenidate (d-MPH). Subsequently, d-MPH is extensively metabolized via de-esterification to its main, inactive metabolite, d- α -phenyl-piperidine acetate, more commonly known as d-ritalinic acid (RA).[2] This de-esterification is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2]

Minor Metabolites

In addition to ritalinic acid, other minor metabolites of d-methylphenidate have been identified, which are consequently also minor metabolites of **serdexmethylphenidate**. These include oxidation products such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. These intermediates are further de-esterified to form 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, respectively.

Quantitative Analysis of Metabolism and Excretion

A human mass balance study was conducted to investigate the absorption, metabolism, and excretion of **serdexmethylphenidate** following a single oral administration of [14C]-labeled **serdexmethylphenidate** chloride.

Mass Balance Data

The study demonstrated that the administered radioactivity was almost completely recovered, with a mean total recovery of 98.9% over 168 hours. The primary route of excretion was via urine, accounting for a mean of 62.1% of the total radioactive dose, while feces accounted for 36.8%.[4]

The following table summarizes the mean percentage of the administered dose of [14C]-**Serdexmethylphenidate** recovered in urine and feces as the parent drug and its metabolites.

Analyte	Urine (% of Dose)	Feces (% of Dose)	Total (% of Dose)
Serdexmethylphenidate (SDX)	0.426	10.804	11.230
d-Methylphenidate (d-MPH)	2.742	2.741	5.483
Ritalinic Acid (RA)	45.171	18.060	63.231
6-oxo-Ritalinic Acid	4.079	Not Detected	4.079
SDX-des-Ser	Not Detected	1.334	1.334
Unknown	0.671	Not Detected	0.671
Total	53.089	32.938	86.027

Data adapted from a mass balance study of [14C]-**Serdexmethylphenidate**.^[4] SDX-des-Ser refers to **serdexmethylphenidate** without the serine moiety.

Experimental Protocols

Human Mass Balance Study

A comprehensive understanding of the in vivo fate of a drug is typically achieved through a human mass balance study using a radiolabeled version of the compound. The following describes a general protocol for such a study, based on established guidelines and the available information on the **serdexmethylphenidate** study.^{[4][5][6][7][8][9]}

Study Design:

- An open-label, single-dose study in a small cohort of healthy adult male subjects (typically 6-8).^{[4][6][9]}
- Subjects are administered a single oral dose of the radiolabeled investigational drug (e.g., [14C]-**Serdexmethylphenidate**).^[4] The dose of radioactivity is determined by dosimetry

calculations from preclinical data.[8]

- Blood, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 168 hours or until radioactivity in excreta is below a certain threshold) to capture the complete excretion profile.[4][5]

Sample Collection:

- Blood/Plasma: Serial blood samples are collected at various time points post-dose to determine the pharmacokinetic profiles of the parent drug and its metabolites.[4]
- Urine: Urine is collected in intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and then every 24h).[4]
- Feces: All fecal matter is collected throughout the study period, typically in 24-hour intervals. [4]

Sample Preparation:

- Plasma: Blood samples are centrifuged to separate plasma. Aliquots of plasma are used for total radioactivity measurement and for chromatographic analysis.[10]
- Urine: The volume of each collection interval is measured, and aliquots are taken for total radioactivity counting and metabolic profiling.[10]
- Feces: Fecal samples from each collection interval are pooled and homogenized. Aliquots of the homogenate are combusted to determine total radioactivity, and other aliquots are extracted for metabolite profiling.[11]

Analytical Methodology: Liquid Chromatography with Radioactivity Detection (LC-RAD)

- Principle: LC-RAD combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of radioactivity. The HPLC system separates the parent drug from its metabolites in a biological sample. The column eluent then flows through a radioactivity detector, which measures the amount of radioactivity in real-time, allowing for the quantification of each radiolabeled component.[12]
- Instrumentation: A typical system consists of an HPLC system (pump, autosampler, column) coupled to a radioactivity detector. The detector can be a solid scintillator flow cell or a

system that mixes the eluent with a liquid scintillation cocktail before passing through the detector.[12]

- **Metabolite Profiling and Identification:** Fractions of the HPLC eluent can be collected and subjected to mass spectrometry (MS) to identify the chemical structures of the metabolites.

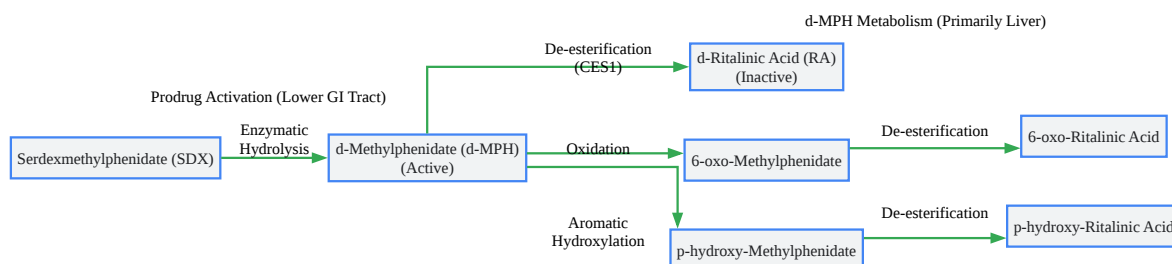
In Vitro Models for Intestinal Metabolism

To investigate the enzymatic conversion of prodrugs in the gastrointestinal tract, various in vitro models can be employed.

- **Intestinal Homogenates:** Homogenates of different sections of the intestine (e.g., small intestine, colon) from preclinical species or humans can be used to assess the rate and extent of prodrug hydrolysis.[13]
- **Caco-2 Cell Monolayers:** This human colon adenocarcinoma cell line is widely used as a model of the intestinal barrier. While primarily used for permeability studies, Caco-2 cells do express some metabolic enzymes.[14][15]
- **Gut Microbiota Incubations:** To investigate the role of the gut microbiome in metabolism, the prodrug can be incubated with fecal slurries or specific bacterial strains under anaerobic conditions.[16][17][18]

Visualizations

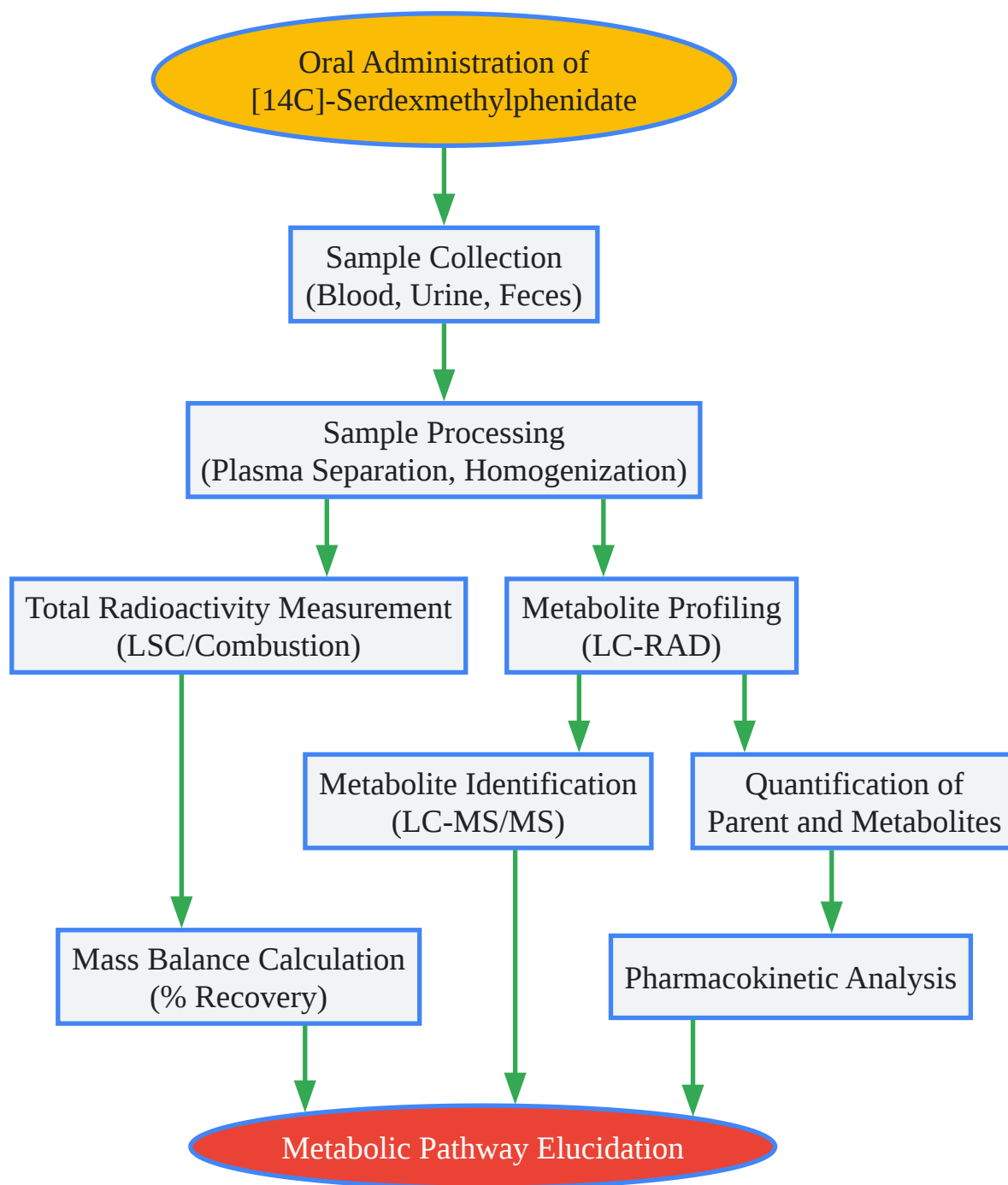
Metabolic Pathway of Serdexmethylphenidate



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Caption: Proposed metabolic pathway of **serdexmethylphenidate**.

Experimental Workflow for a Human Mass Balance Study



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Caption: General experimental workflow for a human mass balance study.

Conclusion

The in vivo metabolism of **serdexmethylphenidate** is characterized by its efficient conversion to d-methylphenidate in the lower gastrointestinal tract, followed by the established metabolic

pathways of d-methylphenidate to form the primary inactive metabolite, ritalinic acid, and other minor metabolites. The prodrug design of **serdexamethylphenidate** effectively provides an extended-release profile of the active moiety, d-methylphenidate. The quantitative data from the human mass balance study confirms that the drug and its metabolites are extensively eliminated, primarily through the urine. The experimental protocols outlined in this guide provide a framework for the key studies required to elucidate the metabolic fate of novel prodrugs like **serdexamethylphenidate**. Further research to identify the specific enzymes responsible for the initial prodrug cleavage could provide even deeper insights into its unique pharmacokinetic profile.

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